molecular formula C10H16N+ B079724 Benzyltrimethylammonium CAS No. 14800-24-9

Benzyltrimethylammonium

Cat. No. B079724
CAS RN: 14800-24-9
M. Wt: 150.24 g/mol
InChI Key: YOUGRGFIHBUKRS-UHFFFAOYSA-N
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Description

Benzyltrimethylammonium is a popular phase-transfer catalyst used in various chemical reactions . It is also used as a phase transfer catalyst in the synthesis of biodiesel . It appears as a light yellow liquid with a mild almond odor .


Synthesis Analysis

Benzyltrimethylammonium can be synthesized from the same base membrane with identical ion-exchange capacities . The synthesis involves the use of tetraethylammonium cations or benzyltrimethylammonium cations by replacing 77% and 81% of the exchangeable Na respectively .


Molecular Structure Analysis

The molecular formula of Benzyltrimethylammonium is C10H16N . Its average mass is 150.240 Da and its monoisotopic mass is 150.127731 Da . The crystal structure of a Benzyltrimethylammonium chloride complex has been determined by an X-ray diffraction technique .


Chemical Reactions Analysis

Benzyltrimethylammonium is used in aldol condensation reactions and base-catalyzed dehydration reactions . It is also used as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions . In addition, it is involved in the oxidation of aliphatic aldehydes .


Physical And Chemical Properties Analysis

Benzyltrimethylammonium has several physical and chemical properties. It is a light yellow liquid with a mild almond odor . The melting point of Benzyltrimethylammonium chloride is 469°F .

Scientific Research Applications

  • Solvent and Chemical Intermediate : Benzyltrimethylammonium chloride is used as a solvent for cellulose, a gelling inhibitor in polyester resins, a chemical intermediate, a paint dispersant, and an acrylic dyeing agent. It also finds application in plant growth regulator compositions and synthetic processes (Toxicity report series, 2000).

  • Catalysis : In catalysis, benzyltrimethylammonium hydroxide acts as an efficient metal-free catalyst for the intramolecular hydroalkoxylation of alkynes. This process is enhanced under microwave irradiation conditions (Tetrahedron Letters, 2019).

  • Ion Transport Studies : It is significant in studies focusing on the transport of aqueous quaternary ammonium cations. This includes understanding the effects of ammonium substituent groups and anion species on ion transport, combining experimental and computational approaches (The journal of physical chemistry. B, 2014).

  • Fuel Cell Technology : Benzyltrimethylammonium-based anion exchange membranes are important in alkaline fuel cells. These membranes show variations in ionic conductivity and alkaline stability based on the isomeric forms of the benzyltrimethylammonium cations (Journal of Membrane Science, 2020).

  • Iodinating and Halogenating Agent : Benzyltrimethylammonium dichloroiodate and tribromide are used as iodinating and halogenating agents in organic chemistry. They are especially effective in reactions involving calix[4]arenes and aliphatic alcohols (Journal of The Chemical Society-perkin Transactions 1, 1998) and (Journal of Chemical Research, 1999).

  • Oxidizing Agent : Benzyltrimethylammonium fluorochromate (VI) is a novel and efficient oxidant for the conversion of oximes into ketones or aldehydes, and for the oxidation of alcohols to carbonyl compounds (Acta Chimica Slovenica, 2004).

  • Radiation Research : The radiolysis of benzyltrimethylammonium ions in aqueous solutions has been studied, particularly focusing on deamination reactions induced by hydrated electrons (Radiation research, 1968).

  • Anion-Exchange Membrane Research : Research on the chemical stabilities of anion-exchange membranes in fuel cells, particularly those containing benzyltrimethylammonium functionalities, is significant for understanding degradation mechanisms and improving membrane performance (ACS macro letters, 2013).

  • Material Science : It is used in the study of phase transitions in nanostructure silica/surfactant composites. The presence of benzyltrimethylammonium ion as a co-directing agent affects the transition between different mesophases (E-journal of Chemistry, 2010).

  • Electrochemistry : Benzyltrimethylammonium cation has been studied in electrochemical reduction processes, particularly focusing on its interaction with electrodes and the formation of rearrangement products (Journal of Electroanalytical Chemistry, 1976).

Safety And Hazards

Benzyltrimethylammonium hydroxide is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzyltrimethylammonium has potential applications in the field of fuel cells. Research suggests that future studies should focus on the development and long-term durability testing of anion-exchange membranes (AEMs) and anion-exchange ionomers (AEIs) containing the Benzyltrimethylammonium head-group .

properties

IUPAC Name

benzyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUGRGFIHBUKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-85-6 (hydroxide), 122-08-7 (methoxide), 4525-46-6 (iodide), 5350-41-4 (bromide), 56-93-9 (chloride), 6427-70-9 (hexafluorophosphate(1-)), 73680-73-6 (carbonate[2:1])
Record name Benzyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047977
Record name Benzyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltrimethylammonium

CAS RN

14800-24-9
Record name Benzyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014800249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,330
Citations
T Polubesova, G Rytwo, S Nir, C Serban… - Clays and Clay …, 1997 - Springer
The adsorption of the monovalent organic cations benzyltrimethylammonium (BTMA) and benzyltriethylammonium (BTEA) to montmorillonite was studied as a function of their …
Number of citations: 90 link.springer.com
S Yariv, I Lapides, M Borisover - Journal of thermal analysis and …, 2012 - akjournals.com
Na-montmorillonite was loaded with tetraethylammonium cations (TEA) or with benzyltrimethylammonium cations (BTMA) by replacing 77 and 81% of the exchangeable Na with …
Number of citations: 14 akjournals.com
S Kajigaeshi, T Kakinami - Journal of Synthetic Organic Chemistry …, 1988 - jstage.jst.go.jp
… tribromide (BTMA Br3), a stable solid brominating agent, can be prepared by the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in aqueous …
Number of citations: 10 www.jstage.jst.go.jp
AP Abbott, CA Eardley, NRS Farley, GA Griffith… - Journal of Applied …, 2001 - Springer
This paper shows that aluminium and aluminium/platinum alloys can be deposited from room temperature ionic liquids formed from an adduct of aluminium trichloride with …
Number of citations: 145 link.springer.com
OI Deavin, S Murphy, AL Ong, SD Poynton… - Energy & …, 2012 - pubs.rsc.org
Radiation-grafted alkaline anion-exchange membranes (AAEM) containing pendent groups with either benzyltrimethylammonium (BTM) or benzylmethylimidazolium (BMI) functionality …
Number of citations: 272 pubs.rsc.org
L Liu, Z Liu, L Bai, C Shao, R Chen, P Zhao… - Journal of Membrane …, 2020 - Elsevier
Benzyltrimethylammonium (BTMA) is most frequently-used organic cations in anion exchange membrane (AEM) materials. However, BTMA-based AEMs always suffer from low ionic …
Number of citations: 34 www.sciencedirect.com
N Tsunoji, T Ikeda, M Sadakane, T Sano - Journal of Materials …, 2014 - pubs.rsc.org
… , sodium hydroxide, biphenyl, and benzyltrimethylammonium hydroxide as a structure-directing … Structural refinement by the Rietveld method showed that the benzyltrimethylammonium …
Number of citations: 24 pubs.rsc.org
SW Kantor, CR Hauser - Journal of the American Chemical …, 1951 - ACS Publications
Benzyltrimethylammonium ion and certain related quaternary ammonium ions were found to undergo with sodium amide in liquid ammonia rearrangements into the benzene ring …
Number of citations: 168 pubs.acs.org
AD Jordan, C Luo, AB Reitz - The Journal of organic chemistry, 2003 - ACS Publications
The reaction of molecular bromine (Br 2 ) with arylthioureas is known to produce 2-aminobenzothiazoles (Hugerschoff reaction). We show here that benzyltrimethylammonium …
Number of citations: 180 pubs.acs.org
J Hu, H Sun, W Cai, X Pu, Y Zhang… - The Journal of Organic …, 2016 - ACS Publications
By developing a mild Ni-catalyzed system, a method for direct borylation of sp 2 and sp 3 C–N bonds has been established. The key to this hightly efficient C–N bond borylative …
Number of citations: 132 pubs.acs.org

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